3-Iodo-5-(trifluoromethoxy)benzaldehyde
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Overview
Description
3-Iodo-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F3IO2 It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and an aldehyde functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethoxy)benzaldehyde typically involves the iodination of 5-(trifluoromethoxy)benzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of compounds like 3-azido-5-(trifluoromethoxy)benzaldehyde.
Oxidation: Formation of 3-iodo-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-iodo-5-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
3-Iodo-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Iodo-5-(trifluoromethoxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-(Trifluoromethoxy)benzaldehyde
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
Uniqueness
3-Iodo-5-(trifluoromethoxy)benzaldehyde is unique due to the combination of the iodine atom and the trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H4F3IO2 |
---|---|
Molecular Weight |
316.02 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-2-5(4-13)1-6(12)3-7/h1-4H |
InChI Key |
WGHDGULKEFEILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)I)C=O |
Origin of Product |
United States |
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